7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a purine-derived molecule featuring a 1,3-dimethylated xanthine core. Key structural attributes include:
- 7-position substitution: A 3-chlorobenzyl group, contributing steric bulk and electronic modulation via the meta-chloro substituent.
- 8-position substitution: A 4-methylpiperidin-1-ylmethyl moiety, introducing a basic nitrogen and enhancing lipophilicity.
- 1- and 3-position substituents: Methyl groups, which may influence metabolic stability and adenosine receptor binding affinity.
This scaffold is structurally analogous to xanthine derivatives (e.g., theophylline), which are known for phosphodiesterase (PDE) inhibition and adenosine receptor antagonism . The dihydro purine dione core facilitates hydrogen bonding with enzymatic targets, while the 3-chlorobenzyl group may optimize steric interactions with hydrophobic receptor pockets.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-14-7-9-26(10-8-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-5-4-6-16(22)11-15/h4-6,11,14H,7-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVLMKQPWBJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 851939-99-6, is a purine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C21H27ClN5O2
- Molecular Weight : 416.9 g/mol
- Structure : The compound features a purine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests it may exhibit several pharmacological effects, including:
- Antimalarial Activity : Preliminary studies indicate potential efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism is hypothesized to involve interference with the parasite's growth pathways, similar to other piperidine derivatives.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, as indicated by structural similarities to known anti-inflammatory agents. This aspect warrants further investigation to elucidate its specific pathways and efficacy .
- Cytotoxic Effects : In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
While the exact mechanism of action for this compound remains unclear, it is believed to interact with biological targets in a manner akin to other purine derivatives. The following pathways are hypothesized to be affected:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival and replication of Plasmodium falciparum.
- Modulation of Signaling Pathways : It might alter signaling cascades involved in inflammation and tumor progression.
Table 1: Summary of Biological Activities
Case Study 1: Antimalarial Efficacy
A study investigated various piperidine derivatives for their activity against Plasmodium falciparum. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of parasite growth at low concentrations.
Case Study 2: Anti-inflammatory Potential
Research exploring the anti-inflammatory properties of purine derivatives found that certain modifications could enhance activity. The presence of a chlorobenzyl group in this compound suggests it could have improved efficacy compared to other derivatives lacking this moiety .
Comparison with Similar Compounds
Table 1: Substituent Analysis of Purine Dione Derivatives
Pharmacological and Physicochemical Properties
Halogen Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
